molecular formula C24H32N4O2S2 B11612703 13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11612703
M. Wt: 472.7 g/mol
InChI Key: ZZQCXIHESCRGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:

    Formation of the Morpholine Ring: This step involves the reaction of diethanolamine with sulfur dichloride to form the morpholine ring.

    Introduction of the Thia and Oxa Rings: These rings are introduced through a series of cyclization reactions involving sulfur and oxygen-containing reagents.

    Attachment of the Hexylsulfanyl Group: This step involves the reaction of hexanethiol with a suitable electrophile to attach the hexylsulfanyl group to the molecule.

    Final Cyclization and Functional Group Modifications: The final step involves cyclization reactions to form the tetracyclic structure and modifications to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and morpholine groups, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can occur at the oxa and thia rings, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions at various positions, particularly at the hexylsulfanyl group and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, N-oxides.

    Reduction Products: Reduced derivatives of the oxa and thia rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation. Its ability to undergo oxidation and reduction reactions makes it a potential antioxidant and anti-inflammatory agent.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique structure and reactivity make it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the context of its use. In biological systems, it can interact with various molecular targets, including enzymes and receptors. Its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: is similar to other heterocyclic compounds with morpholine, thia, and oxa rings, such as:

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and its tetracyclic structure. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H32N4O2S2

Molecular Weight

472.7 g/mol

IUPAC Name

13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C24H32N4O2S2/c1-4-5-6-7-12-31-23-20-19(25-15-26-23)18-16-13-24(2,3)30-14-17(16)21(27-22(18)32-20)28-8-10-29-11-9-28/h15H,4-14H2,1-3H3

InChI Key

ZZQCXIHESCRGTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.